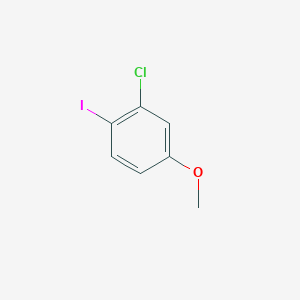

2-Chloro-1-iodo-4-methoxybenzene

Descripción general

Descripción

2-Chloro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It has a molecular weight of 268.48 g/mol . This compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Chloro-1-iodo-4-methoxybenzene can be achieved through various methods. One such method involves the use of fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-iodo-4-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The InChI code for this compound is 1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-iodo-4-methoxybenzene are likely to follow the general mechanisms of electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

2-Chloro-1-iodo-4-methoxybenzene has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 266.0±25.0 °C at 760 mmHg . It has a topological polar surface area of 9.2 Ų .Aplicaciones Científicas De Investigación

I have conducted a search and found several applications for 2-Chloro-1-iodo-4-methoxybenzene. Below are six unique applications, each with its own detailed section:

Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of various pharmaceuticals. It serves as a building block in the creation of active pharmaceutical ingredients (APIs) due to its halogenated aromatic structure which is a common moiety in many drug molecules .

Organic Synthesis

As an organic building block, 2-Chloro-1-iodo-4-methoxybenzene is utilized in various organic synthesis reactions, including coupling reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Liquid Crystal Display (LCD) Chemicals

This compound’s derivatives are used in the production of polarizing films for LCDs. The specific molecular structure of such compounds contributes to the liquid crystal properties required for display technologies .

Analytical Reagents

In analytical chemistry, 2-Chloro-1-iodo-4-methoxybenzene can be used as a reagent for various analytical techniques, aiding in the identification and quantification of substances .

Molecular Modeling and Simulation

The compound is referenced in molecular modeling programs such as Amber and GROMACS. These programs use it to simulate molecular interactions and dynamics, which is crucial for understanding chemical and biological processes .

Electrophilic Aromatic Substitution Reactions

It is involved in electrophilic aromatic substitution reactions, a method commonly used to modify benzene rings by introducing different functional groups, thus altering the chemical properties of the molecule for desired applications .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-1-iodo-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- The electrons in the pi bond attack the electrophile, resulting in one carbon getting a positive charge and the other forming a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it may degrade at higher temperatures .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-iodo-4-methoxybenzene. For instance, exposure to light and strong oxidizing agents could potentially lead to hazardous decomposition . Furthermore, the compound’s action may be influenced by temperature, as it’s stored in a refrigerator .

Safety and Hazards

2-Chloro-1-iodo-4-methoxybenzene is classified as a hazardous substance. It has hazard statements H315, H318, H335, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-chloro-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBVHCKCKXFVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-iodo-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

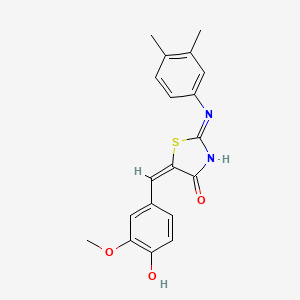

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)

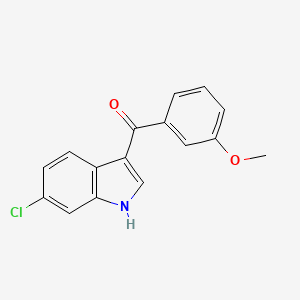

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2943908.png)

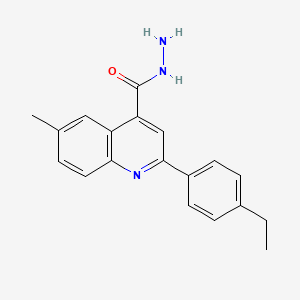

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)